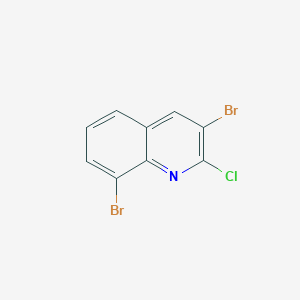

3,8-Dibromo-2-chloroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4Br2ClN |

|---|---|

Molecular Weight |

321.39 g/mol |

IUPAC Name |

3,8-dibromo-2-chloroquinoline |

InChI |

InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-4-7(11)9(12)13-8(5)6/h1-4H |

InChI Key |

XSISSCRRCXXAGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation and Chlorination Approach

- Starting from quinoline or substituted quinoline derivatives, bromination is performed using brominating agents under controlled conditions to selectively brominate at positions 3 and 8.

- Chlorination at position 2 is commonly achieved by treatment with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) often in the presence of a catalyst or solvent such as N,N-dimethylformamide (DMF) to form the 2-chloro substituent.

- The sequence may involve initial formation of quinoline-4-one intermediates, followed by halogenation and chlorination steps.

Multi-step Synthesis via Quinoline-4-one Intermediates

A representative synthetic route adapted from related quinoline halogenation literature includes:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 6-bromoquinoline-4(1H)-one | Heating 3-(4-bromaniline)ethyl acrylate in diphenyl ether at 220°C for 2 h | ~79.5 | Intermediate formation |

| 2 | Chlorination of 6-bromoquinoline-4(1H)-one | Reflux with phosphorus oxychloride in toluene at 115°C for 4 h | ~91.5 | Formation of 6-bromo-4-chloroquinoline |

| 3 | Further bromination at position 3 | Controlled bromination using bromine or N-bromosuccinimide (NBS) | Variable | To introduce bromine at position 3 |

This approach is adapted from a patent describing bromo-chloroquinoline derivatives synthesis, which can be modified to target 3,8-dibromo-2-chloroquinoline by adjusting bromination steps.

Use of Vilsmeier Reagent for Chlorination

- The Vilsmeier reagent, prepared by reacting POCl3 or SOCl2 with DMF, is used to introduce the 2-chloro substituent on quinoline derivatives.

- This reagent facilitates the formation of 2-chloroquinoline intermediates, which can then be brominated at desired positions.

- Transition metal catalysts (e.g., Cu(II), Ni(II)) have been reported to influence the efficiency of quinoline halogenation reactions involving Vilsmeier reagents.

- Reaction temperature and time are critical for selective halogenation; excessive heat or prolonged reaction can lead to polyhalogenation or decomposition.

- Solvent choice affects regioselectivity; aromatic solvents like chlorobenzene or toluene are preferred for halogenation steps.

- Use of phosphorus oxychloride for chlorination provides high yields (~80-90%) of 2-chloroquinoline derivatives.

- Bromination at position 3 and 8 requires careful stoichiometric control to avoid overbromination.

- Purification typically involves recrystallization or chromatographic techniques to isolate the desired dibromo-chloroquinoline.

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Starting material | Quinoline or substituted quinoline derivatives | Base scaffold |

| Bromination agent | Bromine, N-bromosuccinimide (NBS) | Selective bromination at 3,8-positions |

| Chlorination agent | Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2) | Introduction of 2-chloro substituent |

| Solvent | Diphenyl ether, toluene, chlorobenzene | High boiling solvents for thermal control |

| Temperature | 115–220°C depending on step | Controls reaction rate and selectivity |

| Reaction time | 2–4 hours per step | Optimized for yield and purity |

| Yield | 70–90% per step | Dependent on reaction control |

The preparation of this compound involves multi-step synthetic routes combining selective bromination and chlorination of quinoline derivatives. The most effective methods utilize controlled halogenation reactions with reagents such as bromine and phosphorus oxychloride under carefully optimized conditions. While direct literature on this exact compound is limited, analogous quinoline halogenation strategies provide a robust framework for its synthesis. Reaction parameters such as temperature, solvent, and reagent stoichiometry are critical to achieving high yield and regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 3,8-Dibromo-2-chloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products:

- Substitution reactions yield various substituted quinolines.

- Oxidation reactions produce quinoline N-oxides.

- Reduction reactions result in partially or fully reduced quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

3,8-Dibromo-2-chloroquinoline and its derivatives are significant in the development of pharmaceuticals. The quinoline structure is known for a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing the quinoline ring exhibit potent antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The unique electronic properties imparted by the bromine and chlorine substituents enhance their interaction with biological targets.

- Anticancer Properties : Research indicates that quinoline derivatives can act as inhibitors of key enzymes involved in cancer progression. For instance, certain derivatives have been reported to induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

- Antiviral Effects : Some studies highlight the potential of these compounds in inhibiting viral infections, particularly through mechanisms involving interference with viral replication processes .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, primarily involving halogenation reactions of precursor quinolines. Notable synthetic pathways include:

- Suzuki-Miyaura Cross-Coupling : This method has been employed to synthesize various aryl-substituted derivatives of this compound. The reaction conditions can be optimized to enhance selectivity and yield .

- Sequential Pd-Catalyzed Reactions : Recent advancements have demonstrated the efficacy of palladium-catalyzed reactions in constructing complex quinoline derivatives with high regioselectivity. These methodologies facilitate the synthesis of biologically relevant compounds efficiently .

Material Science

In addition to its pharmaceutical applications, this compound is being explored for its potential in material science:

- Organic Electronics : The compound's unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable films and exhibit charge transport characteristics is under investigation .

- Fluorescent Materials : The incorporation of this compound into polymer matrices has been studied for creating fluorescent materials with applications in sensing technologies and display devices .

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound for developing new anti-tuberculosis agents .

Case Study 2: Anticancer Research

Another investigation focused on the apoptotic effects of a series of quinoline derivatives, including this compound. Results showed that these compounds could induce cell death in various cancer cell lines via mitochondrial pathways, highlighting their promise in cancer therapy .

Mechanism of Action

The mechanism of action of 3,8-Dibromo-2-chloroquinoline involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes by binding to specific sites on proteins and nucleic acids. The presence of halogen atoms enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3,8-Dibromo-2-chloroquinoline, highlighting differences in substituents, physicochemical properties, and applications:

Substituent Effects on Reactivity and Bioactivity

- Bromine vs. Chlorine: Bromine’s larger atomic radius compared to chlorine enhances polarizability, making brominated quinolines more reactive in halogen-bonding interactions. For example, 3-Bromo-8-chloro-6-nitroquinoline exhibits higher electrophilicity than non-brominated analogs, facilitating nucleophilic aromatic substitutions .

- Functional Group Additions: The trifluoromethyl group in 3-Bromo-8-(trifluoromethyl)quinoline (CAS 1059064-11-7) introduces strong electron-withdrawing effects, which can modulate bioavailability and metabolic stability in drug candidates .

- Methoxy and Methyl Groups: Compounds like 8-Chloro-3,4-dibromo-5-methoxyquinoline and 6-Chloro-3,4-dibromo-8-methylquinoline demonstrate how methoxy (electron-donating) and methyl (steric) groups influence solubility and synthetic accessibility .

Biological Activity

3,8-Dibromo-2-chloroquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the compound's biological properties, including its antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a heterocyclic aromatic ring. The presence of bromine and chlorine substituents on the quinoline scaffold significantly influences its biological activity.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that this compound exhibits effective antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Inhibition observed |

| Bacillus spizizenii | High antibacterial activity |

| Aspergillus niger | Antifungal activity |

Research indicates that this compound can inhibit the growth of these microorganisms through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antiviral Activity

The antiviral potential of this compound has been explored in the context of viral infections, particularly those caused by coronaviruses. Recent studies have focused on its ability to inhibit cysteine proteases associated with viral replication.

In a study examining dual inhibitors against SARS-CoV-2 proteases, it was found that derivatives of 2-chloroquinoline exhibited significant inhibitory effects with low cytotoxicity. Specifically, compounds designed with similar structures showed half-maximal inhibitory concentrations (IC50) in the nanomolar range against viral proteases, indicating strong antiviral potential .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Several studies have highlighted its ability to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may act by interfering with DNA synthesis or inducing oxidative stress within cancer cells.

- Cell Lines Tested : Research has tested its efficacy against multiple cancer cell lines, including breast cancer and leukemia.

A notable study reported that derivatives of this compound exhibited IC50 values indicating significant cytotoxicity towards specific cancer cell lines while maintaining low toxicity towards normal cells .

Case Studies

- Antiviral Efficacy Against DENV2 : A derivative similar to this compound was tested for its antiviral activity against dengue virus serotype 2. The results showed an IC50 of 0.49 µM with a selectivity index (SI) of 39.5, indicating potent antiviral action with minimal cytotoxicity .

- Anticancer Activity in Leukemia Models : In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in leukemia models by up to 85%, showcasing its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 3,8-dibromo-2-chloroquinoline, and how can purity be maximized during synthesis?

- Methodological Answer : The compound can be synthesized via halogenation of 2-chloroquinoline using brominating agents like or in controlled conditions. Key parameters include temperature (60–80°C), solvent selection (e.g., or ), and stoichiometric control to avoid over-bromination. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol . Monitor reaction progress via -NMR to confirm regioselectivity of bromine substitution at positions 3 and 7.

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

- Methodological Answer : -NMR is critical for identifying substitution patterns: the absence of aromatic protons at positions 3 and 8 confirms bromination. Compare chemical shifts with unsubstituted quinoline (e.g., H-3 at δ ~8.9 ppm disappears). High-resolution mass spectrometry (HRMS) and -NMR further validate molecular weight and carbon environments. X-ray crystallography (using SHELXL ) resolves structural ambiguities, such as bond angles and halogen positioning.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of bromine and chlorine substituents. Analyze Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura couplings, simulate Pd-catalyzed activation at C-3 vs. C-8 bromine to prioritize reaction conditions. Experimental validation via kinetic studies (e.g., monitoring Pd intermediate formation via -NMR) can resolve computational vs. empirical discrepancies .

Q. What strategies address contradictions between crystallographic data and spectroscopic results for halogenated quinolines?

- Methodological Answer : If X-ray data (refined via SHELXL ) conflict with NMR/IR predictions (e.g., unexpected bond lengths), verify crystal packing effects (e.g., intermolecular halogen bonding). Use temperature-dependent NMR to probe dynamic effects. For polymorphic forms, compare powder XRD patterns with single-crystal data. Reconcile discrepancies by refining computational models (e.g., including solvent effects in DFT) .

Q. How can solubility challenges for this compound in aqueous systems be mitigated for biological assays?

- Methodological Answer : Employ co-solvents (e.g., DMSO/water mixtures ≤1% v/v) or nanoformulation (liposomes, cyclodextrin inclusion complexes). Measure logP values (via shake-flask method) to guide solvent selection. For in vitro studies, validate solubility limits via dynamic light scattering (DLS) to detect aggregation .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood due to volatile halogenated byproducts. Quench residual brominating agents with aqueous . Store the compound in amber vials under inert atmosphere to prevent photodegradation. Waste disposal must follow EPA guidelines for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.